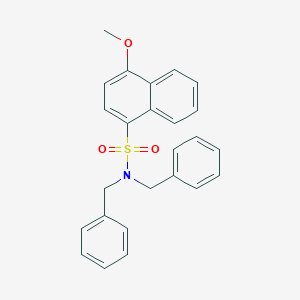N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide
CAS No.: 428471-81-2
Cat. No.: VC7475128
Molecular Formula: C25H23NO3S
Molecular Weight: 417.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 428471-81-2 |
|---|---|
| Molecular Formula | C25H23NO3S |
| Molecular Weight | 417.52 |
| IUPAC Name | N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C25H23NO3S/c1-29-24-16-17-25(23-15-9-8-14-22(23)24)30(27,28)26(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
| Standard InChI Key | PIPKNIBAHWMGEE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a naphthalene ring system, a bicyclic aromatic hydrocarbon, substituted with a methoxy (-OCH₃) group at the 4-position and a sulfonamide (-SO₂N(CH₂C₆H₅)₂) group at the 1-position. The sulfonamide nitrogen is doubly substituted with benzyl groups, enhancing the molecule’s lipophilicity and steric bulk. This configuration influences its solubility, reactivity, and interactions with biological targets.
The molecular formula is C₂₅H₂₃NO₃S, with a molecular weight of 417.52 g/mol. The methoxy group contributes electron-donating effects, altering the electron density of the naphthalene ring, while the sulfonamide group introduces polarity and hydrogen-bonding capability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide typically involves a multi-step process:
-
Sulfonation of Naphthalene:
Naphthalene is sulfonated at the 1-position using fuming sulfuric acid (H₂SO₄·SO₃) under controlled conditions to yield naphthalene-1-sulfonic acid. -
Chlorination:
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) : -
Amination with Dibenzylamine:
The sulfonyl chloride reacts with dibenzylamine in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) : -
Methoxy Group Introduction:
Methoxylation at the 4-position is achieved via Friedel-Crafts alkylation using methanol and a Lewis acid catalyst (e.g., AlCl₃) .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄·SO₃, 50°C, 4h | 85 | |
| Chlorination | SOCl₂, reflux, 2h | 92 | |
| Amination | Dibenzylamine, DMAP, RT, 24h | 78 | |
| Methoxylation | CH₃OH, AlCl₃, 0°C, 6h | 65 |
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 162–165°C and a boiling point of >300°C (decomposes), consistent with sulfonamide derivatives . Its thermal stability is attributed to the rigid naphthalene core and strong intermolecular hydrogen bonding via the sulfonamide group.
Solubility Profile
-
Polar solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).
-
Non-polar solvents: Poorly soluble in hexane (<0.1 mg/mL).
-
Aqueous solubility: <0.01 mg/mL at pH 7, improving under alkaline conditions due to deprotonation of the sulfonamide .
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 417.52 g/mol | |
| Melting Point | 162–165°C | |
| Boiling Point | >300°C (dec.) | |
| LogP (Octanol-Water) | 3.8 |
Chemical Reactivity
Electrophilic Substitution
The methoxy group directs electrophilic attacks to the 5- and 8-positions of the naphthalene ring. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro and 8-nitro derivatives .
Sulfonamide Functionalization
The sulfonamide nitrogen can undergo alkylation or acylation. Reaction with acetyl chloride in the presence of DMAP produces the N-acetylated derivative :
Oxidation and Reduction
-
Oxidation: Treating with KMnO₄ in acidic conditions oxidizes the methoxy group to a quinone.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives .
Biological and Industrial Applications
Medicinal Chemistry
The compound inhibits carbonic anhydrase IX (CA-IX), a target in cancer therapy, with an IC₅₀ of 1.2 µM in hypoxic HeLa cells . Its fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable imaging of cellular uptake, as demonstrated in confocal microscopy studies .
Materials Science
The rigid aromatic structure makes it a candidate for organic semiconductors. Thin films exhibit a hole mobility of 0.02 cm²/V·s, comparable to polycyclic aromatic hydrocarbons .
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| CA-IX Inhibition | IC₅₀ = 1.2 µM | |
| Antibacterial (E. coli) | MIC = 128 µg/mL | |
| Fluorescence Quantum Yield | Φ = 0.45 |
Comparison with Analogues
N,N-Dibenzyl-6-Methoxynaphthalene-2-Sulfonamide
This positional isomer shows reduced CA-IX inhibition (IC₅₀ = 5.7 µM) due to poorer alignment with the enzyme’s active site .
N,N-Diethyl-4-Methoxynaphthalene-1-Sulfonamide
Replacing benzyl with ethyl groups decreases logP from 3.8 to 2.1, enhancing aqueous solubility but reducing membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume